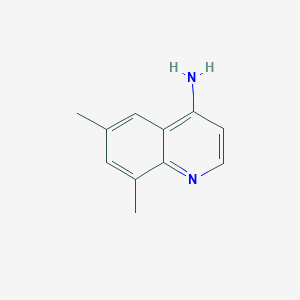

6,8-ジメチルキノリン-4-アミン

説明

4-Amino-6,8-dimethylquinoline is a research chemical with the molecular formula C11H12N2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used as scaffolds in organic synthesis and have significant pharmacological properties.

科学的研究の応用

4-Amino-6,8-dimethylquinoline has a wide range of applications in scientific research:

Chemistry: Used as a scaffold in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry.

Medicine: Explored for its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions: 4-Amino-6,8-dimethylquinoline can be synthesized using various classical protocols, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of 4-Amino-6,8-dimethylquinoline often employs catalytic processes. For example, the use of stannic chloride or indium (III) chloride as catalysts in the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and are scalable for industrial applications.

化学反応の分析

Types of Reactions: 4-Amino-6,8-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of nitro derivatives to amines using stannous chloride dihydrate in ethanol.

Substitution: Electrophilic substitution reactions with halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Stannous chloride dihydrate, ethanol.

Substitution: Halogens, alkyl halides, Lewis acids.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Halogenated or alkylated quinolines.

作用機序

The mechanism of action of 4-Amino-6,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like ATP synthase, which is crucial for energy production in cells . This inhibition can lead to the disruption of cellular processes and has therapeutic implications in treating diseases like tuberculosis.

類似化合物との比較

Quinoline: The parent compound with a similar structure but without the dimethyl substitutions.

8-Aminoquinoline: An isomer with an amino group at the 8th position instead of the 4th.

6,8-Dimethylquinoline: Similar structure but lacks the amino group at the 4th position.

Uniqueness: 4-Amino-6,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amino group enhances its reactivity and potential as a pharmacophore in drug discovery .

生物活性

4-Amino-6,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-amino-6,8-dimethylquinoline is attributed to several mechanisms:

- Antimicrobial Activity : This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antibiotics.

- Antiproliferative Effects : Research indicates that 4-amino-6,8-dimethylquinoline can induce apoptosis in cancer cells. It has been demonstrated to affect cell cycle progression and promote cell death in several cancer cell lines.

- Bone Modulation : According to patent literature, derivatives of 4-aminoquinoline compounds have been explored for their ability to modulate bone remodeling processes. They may influence serotonin levels and other biochemical pathways involved in bone health .

Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Case Studies

Case Study 1: Anticancer Properties

In a study focusing on the antiproliferative effects of 4-amino-6,8-dimethylquinoline on HeLa cells, researchers found that the compound induced significant apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.

Case Study 2: Bone Health

A clinical trial investigated the effects of a related compound on patients with osteoporosis. The study reported improvements in bone mineral density after treatment with a formulation containing 4-aminoquinoline derivatives, suggesting potential applications in treating bone-related disorders .

特性

IUPAC Name |

6,8-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEAEUSVMYYGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589038 | |

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929339-38-8 | |

| Record name | 6,8-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929339-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。